
P-rCyd.TEA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-rCyd.TEA, also known as P-ribosylcytosine triethylamine, is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of ribosylcytosine, a nucleoside analog, and is often used in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P-ribosylcytosine triethylamine typically involves the ribosylation of cytosine followed by the introduction of triethylamine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of P-ribosylcytosine triethylamine may involve large-scale chemical reactors where the reagents are mixed under optimized conditions. The process includes steps such as purification and crystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions
P-ribosylcytosine triethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can gain electrons, leading to a decrease in oxidation state.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogens and alkyl groups are typical substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
P-ribosylcytosine triethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in cellular processes and its potential as a nucleoside analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism by which P-ribosylcytosine triethylamine exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways such as DNA replication and repair. The compound’s structure allows it to mimic natural nucleosides, thereby interfering with cellular processes.
相似化合物的比较
Similar Compounds
Ribosylcytosine: A nucleoside analog similar to P-ribosylcytosine triethylamine but without the triethylamine group.
Triethylamine: A common organic compound used in various chemical reactions.
Uniqueness
P-ribosylcytosine triethylamine is unique due to its combined structure, which includes both ribosylcytosine and triethylamine
Conclusion
P-ribosylcytosine triethylamine is a compound of significant interest in various scientific fields. Its unique chemical structure and properties make it a valuable reagent in chemical synthesis, biological research, and potential therapeutic applications. Further research is likely to uncover more about its mechanisms of action and broader applications in science and industry.
属性
分子式 |
C15H29N4O8P |
|---|---|
分子量 |
424.39 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C9H14N3O8P.C6H15N/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;1-4-7(5-2)6-3/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);4-6H2,1-3H3/t4-,6-,7-,8-;/m1./s1 |
InChI 键 |
JLWLNSFNPLBPAO-IAIGYFSYSA-N |
手性 SMILES |
CCN(CC)CC.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
规范 SMILES |
CCN(CC)CC.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)
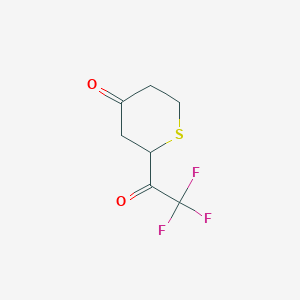
![2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoacetic acid](/img/structure/B15287985.png)

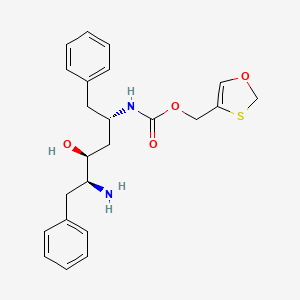
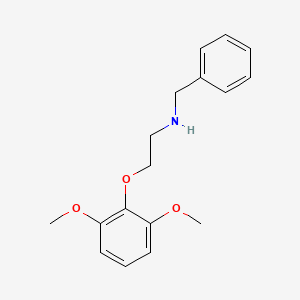
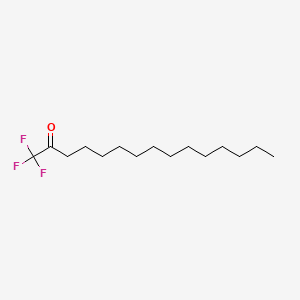
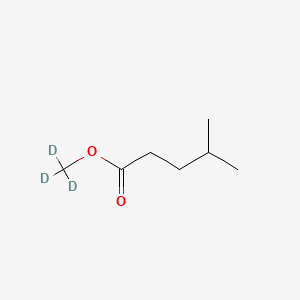
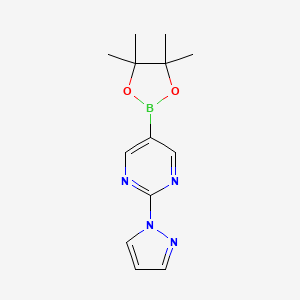
![(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide](/img/structure/B15288031.png)
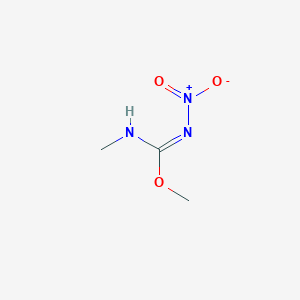
![[(2E)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-Phosphine oxide](/img/structure/B15288033.png)
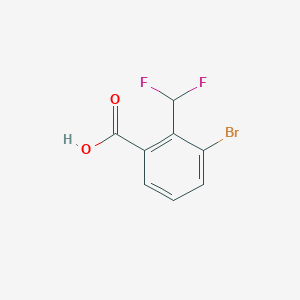
![2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-](/img/structure/B15288038.png)
